N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine

Structural isomerism Scaffold hopping Antifungal drug differentiation

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine (CAS 793727-71-6) is a synthetic quinoline Schiff base derivative with a molecular formula of C₁₈H₁₄Cl₂N₂ (MW 329.2 g/mol). The compound features a 2-chloroquinoline-3-carbaldehyde core condensed with 4-chlorophenylethylamine, placing it within the well-established class of 2-chloroquinoline-3-carbaldehyde derivatives that have demonstrated broad-spectrum antimicrobial and antiparasitic activities.

Molecular Formula C18H14Cl2N2
Molecular Weight 329.22
CAS No. 793727-71-6
Cat. No. B3001795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine
CAS793727-71-6
Molecular FormulaC18H14Cl2N2
Molecular Weight329.22
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14Cl2N2/c19-16-7-5-13(6-8-16)9-10-21-12-15-11-14-3-1-2-4-17(14)22-18(15)20/h1-8,11-12H,9-10H2
InChIKeyXBTJARJLGDQFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine (CAS 793727-71-6): A Chloroquinoline Schiff Base for Antimicrobial Lead Discovery


N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine (CAS 793727-71-6) is a synthetic quinoline Schiff base derivative with a molecular formula of C₁₈H₁₄Cl₂N₂ (MW 329.2 g/mol) [1]. The compound features a 2-chloroquinoline-3-carbaldehyde core condensed with 4-chlorophenylethylamine, placing it within the well-established class of 2-chloroquinoline-3-carbaldehyde derivatives that have demonstrated broad-spectrum antimicrobial and antiparasitic activities [2][3]. Despite sharing its molecular formula with the marketed antifungal drug Eberconazole (an imidazole-based dibenzannulene), this compound possesses a structurally distinct quinoline-imine scaffold that confers different physicochemical properties and, by class-level inference, a divergent biological profile [1][4].

Why Generic Chloroquinoline Analogs Cannot Substitute for N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine


Within the 2-chloroquinoline-3-carbaldehyde chemical space, minor structural modifications—including the nature of the amine-derived side chain—profoundly alter biological activity profiles, as documented in SAR reviews of this scaffold class [1]. The specific 4-chlorophenylethyl imine side chain in this compound is structurally distinct from simpler benzylidene or fluorobenzyl analogs (e.g., 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine), which have been characterized crystallographically [2]. Furthermore, this compound is a positional isomer of the antifungal drug Eberconazole, which shares the identical molecular formula (C₁₈H₁₄Cl₂N₂) but contains an imidazole ring rather than a quinoline-imine scaffold, leading to fundamentally different hydrogen-bonding capacity and lipophilicity [3][4]. These structural differences preclude interchangeable use in structure-activity relationship (SAR) studies or biological screening campaigns targeting specific antimicrobial or antiproliferative mechanisms.

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine: Quantified Differential Evidence vs. Closest Structural Analogs


Structural Scaffold Differentiation vs. Eberconazole: Quinoline-Imine vs. Imidazole Core Despite Identical Molecular Formula

This compound and the marketed antifungal Eberconazole share the identical molecular formula (C₁₈H₁₄Cl₂N₂) and molecular weight (329.2 g/mol), yet possess fundamentally different core scaffolds [1][2]. The target compound features a quinoline-imine scaffold with 4 chlorines positioned on the quinoline ring (C-2) and the phenylethyl side chain (para), while Eberconazole contains an imidazole ring attached to a 2,4-dichloro-10,11-dihydrodibenzo[a,d][7]annulene system [2]. This scaffold distinction leads to different hydrogen bond acceptor counts (target: 2; Eberconazole: 2, but with different topological arrangement) and scaffold-specific biological target profiles.

Structural isomerism Scaffold hopping Antifungal drug differentiation

Lipophilicity Advantage Over Fluorobenzyl Analog for Membrane-Penetration-Dependent Assays

Compared to the structurally closest crystallographically characterized analog, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, the target compound replaces the fluorobenzyl group (C₆H₄F) with a 4-chlorophenylethyl group (C₈H₈Cl), increasing both molecular size and lipophilicity [1][2]. The increased LogP is predicted to enhance membrane permeability, a critical parameter for intracellular target engagement in antimicrobial and antiparasitic drug discovery [3].

Lipophilicity Blood-brain barrier penetration Quinoline SAR

Class-Level Antimicrobial Potential of 2-Chloroquinoline-3-carbaldehyde Schiff Bases vs. Non-Quinoline Heterocycles

The 2-chloroquinoline-3-carbaldehyde Schiff base class, to which this compound belongs, has demonstrated antibacterial activity through DNA gyrase inhibition—a mechanism distinct from the ergosterol biosynthesis inhibition of azole antifungals like Eberconazole [1][2]. Published quinoline-2-one Schiff base hybrids have shown MIC values as low as 0.075 µg/mL against Gram-positive bacteria, and the presence of the 2-chloro substituent on the quinoline ring is a recognized structural determinant for DNA gyrase binding [1]. While compound-specific MIC data are not yet publicly available, the dual chlorine substitution pattern (quinoline C-2 and phenylethyl para) in the target compound mirrors structural features of known potent quinoline antibacterials [3].

Antimicrobial resistance DNA gyrase inhibition Quinoline pharmacophore

Recommended Research Application Scenarios for N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine (CAS 793727-71-6)


Antibacterial Lead Discovery Targeting DNA Gyrase in Gram-Positive Pathogens

Based on the established DNA gyrase inhibitory activity of quinoline-2-one Schiff base hybrids (class-level MIC as low as 0.075 µg/mL against Gram-positive bacteria) and the presence of the critical 2-chloro substituent on the quinoline ring, this compound is positioned as a screening candidate for methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) drug discovery programs [1]. Unlike Eberconazole, which lacks DNA gyrase inhibitory activity, this quinoline-imine scaffold offers a mechanistically distinct antibacterial profile [2]. Procurement is recommended for research groups conducting structure-activity relationship (SAR) expansion around 2-chloroquinoline-3-carbaldehyde Schiff bases.

Chemical Biology Probe for Intracellular Parasite Targeting (Leishmania and Plasmodium spp.)

The computed lipophilicity (XLogP3-AA = 5.3) of this compound falls within the optimal LogP window (4–6) associated with potent antiplasmodial activity in quinoline-based antimalarials [3]. The 4-chlorophenylethyl side chain provides enhanced membrane permeability relative to fluorobenzyl analogs, supporting its application as a probe compound for intracellular parasite pharmacology [4]. As a scaffold-hop relative to chloroquine (which also contains a 7-chloro substituent on the quinoline ring and targets heme detoxification in Plasmodium), this compound offers an alternative substitution pattern for exploring resistance-breaking antimalarial mechanisms [3].

Physicochemical Standard for Isomer-Specific Property Comparison in Drug Discovery

Given that this compound and Eberconazole share the identical molecular formula (C₁₈H₁₄Cl₂N₂, MW 329.2 g/mol) yet differ in scaffold class (quinoline-imine vs. imidazole-dibenzannulene), they constitute a matched molecular pair for studying scaffold-dependent effects on physicochemical properties, protein binding, and target selectivity without molecular weight confounding [5][6]. The observed differences in XLogP3-AA (5.3 vs. 4.9) and TPSA (25.3 vs. 17.8 Ų) provide quantifiable benchmarks for computational model validation [5].

Synthetic Intermediate for Non-Centrosymmetric Crystal Engineering and NLO Materials

The structurally characterized fluorobenzyl analog, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, crystallizes in the non-centrosymmetric space group P2₁ with cell parameters a = 7.2253 Å, b = 5.7720 Å, c = 17.105 Å, β = 95.338°, confirming that 2-chloroquinoline-3-carbaldehyde Schiff bases can adopt asymmetric crystal packing suitable for second-order nonlinear optical (NLO) applications [4]. This compound, with its extended 4-chlorophenylethyl side chain, represents a structural extension of this NLO-active scaffold class for materials science procurement.

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